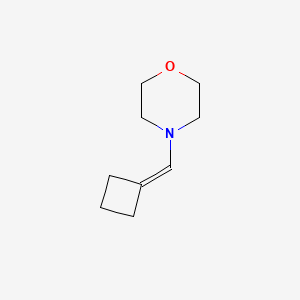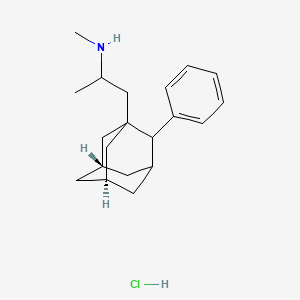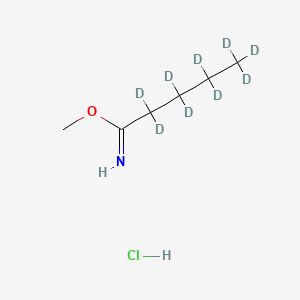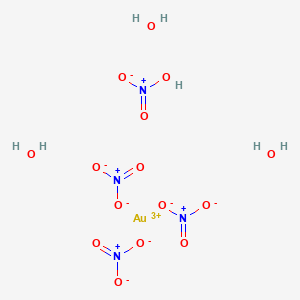
Gold nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Gold nitrate is typically prepared by reacting gold (III) hydroxide with concentrated nitric acid at 100°C: [ \text{Au(OH)}_3 + 4\text{HNO}_3 \rightarrow \text{HAu(NO}_3)_4 + 3\text{H}_2\text{O} ] This compound can also react with potassium nitrate to form potassium tetranitratoaurate at 0°C: [ \text{HAu(NO}_3)_4 + \text{KNO}_3 \rightarrow \text{KAu(NO}_3)_4 + \text{HNO}_3 ] In industrial settings, this compound can be synthesized through ultrasonic spray pyrolysis, where a gold (III) nitrate precursor is prepared under reflux conditions with nitric acid as the solvent and ammonium hydroxide as a neutralizer .
Chemical Reactions Analysis
Gold nitrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced to gold metal or other gold compounds.
Substitution: It can react with other nitrates to form different this compound complexes.
Common reagents used in these reactions include nitric acid, potassium nitrate, and ammonium hydroxide. Major products formed from these reactions include potassium tetranitratoaurate and auric oxide .
Scientific Research Applications
Gold nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which gold nitrate exerts its effects involves its ability to act as an oxidizing agent. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to various therapeutic effects. The molecular targets and pathways involved include the generation of reactive oxygen species and interaction with cellular proteins and DNA .
Comparison with Similar Compounds
Gold nitrate can be compared with other gold compounds such as chloroauric acid and potassium tetranitratoaurate. While all these compounds contain gold, this compound is unique due to its specific oxidizing properties and its ability to form stable complexes with nitrates. Similar compounds include:
Chloroauric acid: Another gold compound used in gold extraction and nanoparticle synthesis.
Potassium tetranitratoaurate: A compound formed from the reaction of this compound with potassium nitrate.
This compound stands out due to its specific applications in nanoparticle synthesis and its role as an intermediate in gold extraction processes.
Properties
Molecular Formula |
AuH7N4O15 |
|---|---|
Molecular Weight |
500.04 g/mol |
IUPAC Name |
gold(3+);nitric acid;trinitrate;trihydrate |
InChI |
InChI=1S/Au.HNO3.3NO3.3H2O/c;4*2-1(3)4;;;/h;(H,2,3,4);;;;3*1H2/q+3;;3*-1;;; |
InChI Key |
DXRCZEMEUMQLGJ-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
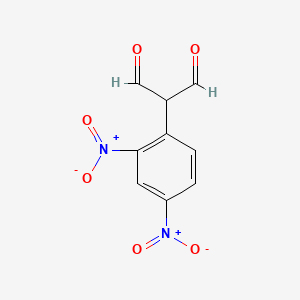
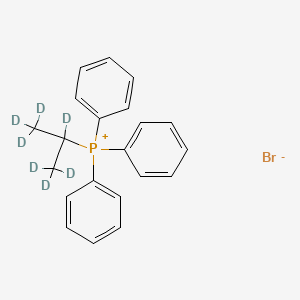
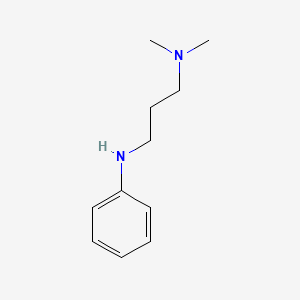
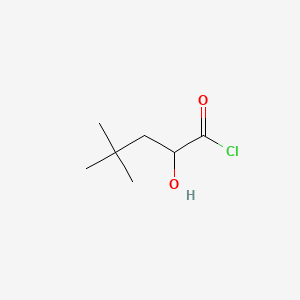
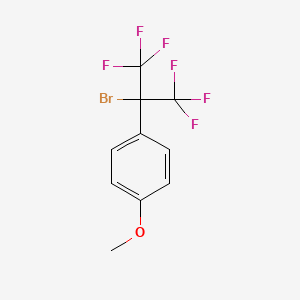
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
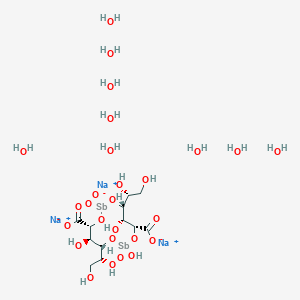
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
